An In-depth Technical Guide to Phthalimide-PEG1-amine: Core Chemical Properties and Applications
An In-depth Technical Guide to Phthalimide-PEG1-amine: Core Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and applications of Phthalimide-PEG1-amine. This bifunctional molecule, featuring a phthalimide group and a primary amine connected by a single polyethylene glycol (PEG) unit, is a valuable building block in medicinal chemistry and drug development. Its unique structure makes it a key component in the synthesis of innovative therapeutic modalities, including Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
Core Chemical and Physical Properties
Phthalimide-PEG1-amine, also known as N-(2-aminoethyl)phthalimide, possesses a well-defined set of chemical and physical properties that are critical for its application in synthesis and drug design. A summary of these properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀N₂O₂ | [1] |
| Molar Mass | 190.2 g/mol | [1] |
| Appearance | White or off-white crystalline solid | [2] |
| Melting Point | 192 °C | [1][3] |
| Boiling Point | 337 °C | [1][3] |
| Density | 1.322 g/cm³ | [1][4] |
| Flash Point | 157 °C | [1][3] |
| Solubility | Soluble in acidic solutions and ethanol; slightly soluble in water. | [2] |
| Storage Temperature | 2-8°C (protect from light) | [3] |
Synthesis and Purification
The primary synthetic route to Phthalimide-PEG1-amine and related compounds is the Gabriel synthesis, a robust method for the preparation of primary amines from phthalimides.[5][6][7] This method effectively prevents the over-alkylation that can occur with direct alkylation of ammonia.[6]
Experimental Protocol: Gabriel Synthesis of N-Alkylphthalimide
This protocol is adapted from the synthesis of N-(2-bromoethyl)phthalimide and can be modified for the synthesis of other N-alkylated phthalimides.[2]
Materials:
-
Potassium phthalimide
-
1,2-Dibromoethane (or other suitable alkyl halide)
-
Ethanol (98-100%)
-
Carbon disulfide
Procedure:
-
Reaction Setup: In a suitable reaction vessel, combine potassium phthalimide and an excess of 1,2-dibromoethane.
-
Reaction Conditions: Heat the mixture to 180-190 °C and maintain for 12 hours.[2]
-
Work-up: After cooling, remove the excess 1,2-dibromoethane under reduced pressure. Add 98-100% ethanol to the residue and reflux until the solid material is completely dissolved.[2]
-
Isolation: Filter the hot solution to remove potassium bromide. Distill the ethanol from the filtrate under reduced pressure.[2]
-
Purification: To the resulting crude product, add carbon disulfide and reflux for approximately 15 minutes to dissolve the N-(2-bromoethyl)phthalimide, leaving behind insoluble byproducts. Filter the hot solution and distill off the carbon disulfide. The crude product can be further purified by recrystallization from 75% ethanol to yield a white crystalline product.[2]
Deprotection to Yield the Primary Amine
The final step to obtain the primary amine is the cleavage of the phthalimide group. This is commonly achieved through hydrazinolysis.
Materials:
-
N-alkylated phthalimide
-
Ethanol
-
Hydrazine hydrate
-
Hydrochloric acid
-
Sodium hydroxide solution
-
Dichloromethane
Procedure:
-
Hydrazinolysis: Dissolve the N-alkylated phthalimide in ethanol and add hydrazine hydrate. Stir the mixture at 80 °C for 12 hours.[2]
-
Hydrolysis and Work-up: After cooling, add hydrochloric acid and reflux for an additional 5 hours. Filter the mixture to remove the insoluble phthalhydrazide. Concentrate the filtrate and neutralize with a sodium hydroxide solution.[2]
-
Extraction: Extract the aqueous solution with dichloromethane. Combine the organic layers, dry with a suitable drying agent (e.g., MgSO₄), and evaporate the solvent to yield the primary amine.[2]
Analytical Characterization
The purity and identity of Phthalimide-PEG1-amine should be confirmed using standard analytical techniques.
| Technique | Purpose | Key Observations |
| ¹H and ¹³C NMR | Structural confirmation and purity assessment. | The spectra should be consistent with the expected chemical shifts and integration values for the phthalimide and ethylamine moieties.[8][9] |
| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of elemental composition. | The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of the compound.[8][10] |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A single major peak should be observed under appropriate chromatographic conditions, indicating a high degree of purity.[11] |
| Melting Point Analysis | Purity assessment. | A sharp melting point close to the literature value is indicative of high purity.[12] |
Applications in Drug Development
Phthalimide-PEG1-amine and its derivatives are crucial intermediates in the development of targeted therapeutics, particularly in the fields of oncology and immunology.[13][14]
Linker for Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[3][15][16] The linker connecting the target-binding ligand and the E3 ligase-recruiting ligand is a critical component of a PROTAC, and Phthalimide-PEG1-amine derivatives are frequently used for this purpose.[17][18]
The following diagram illustrates a typical workflow for the development of a PROTAC and its mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. benchchem.com [benchchem.com]
- 7. GB803172A - Purification of phthalonitriles and/or phthalimide - Google Patents [patents.google.com]
- 8. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Phthalimide Conjugation for Targeted Protein Destruction [thermofisher.com]
- 14. chemimpex.com [chemimpex.com]
- 15. scispace.com [scispace.com]
- 16. njbio.com [njbio.com]
- 17. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
